Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereochemistry is a cornerstone of modern drug development and chemical synthesis, with enantiomers of a chiral molecule often exhibiting markedly different physiological effects. This technical guide provides a comparative analysis of the (R)- and (S)-enantiomers of 2-methoxypropanoic acid, a chiral carboxylic acid with potential applications as a building block in organic synthesis. This document collates available physicochemical data, outlines synthetic and resolution methodologies, and discusses the toxicological profile of the racemic mixture, highlighting the critical importance of enantiomeric differentiation. While specific biological activities for each enantiomer are not extensively documented, this guide draws parallels with structurally related compounds to underscore the potential for stereospecific interactions in biological systems.
Introduction to Chirality and 2-Methoxypropanoic Acid
Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. In a non-chiral environment, enantiomers possess identical physical properties, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including biological receptors and enzymes, can differ significantly. This disparity is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, toxic[1].
2-Methoxypropanoic acid is a chiral carboxylic acid with the chemical formula C₄H₈O₃. The chiral center is located at the second carbon atom, which is bonded to a hydrogen atom, a methyl group, a methoxy (B1213986) group, and a carboxylic acid group. The spatial arrangement of these groups determines whether the molecule is the (R)- or (S)-enantiomer. These enantiomers are useful as chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[2].
Physicochemical Properties
While enantiomers share many physical properties, their defining characteristic is their opposite interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), and the other will rotate it in a counter-clockwise (-) direction (levorotatory)[3]. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive[3].
| Property | (R)-2-Methoxypropanoic Acid | (S)-2-Methoxypropanoic Acid | Racemic 2-Methoxypropanoic Acid |
| Synonyms | (R)-(+)-2-Methoxypropionic acid | (S)-(-)-2-Methoxypropionic acid | (±)-2-Methoxypropanoic acid |
| CAS Number | 23943-96-6[4][5] | 23953-00-6[2] | 4324-37-2[6] |
| Molecular Formula | C₄H₈O₃[4] | C₄H₈O₃[2] | C₄H₈O₃[6] |
| Molecular Weight | 104.10 g/mol [4] | 104.10 g/mol | 104.10 g/mol [6] |
| Physical Form | Inquire[7] | Liquid[2] | Colorless Oil |
| Specific Rotation ([α]D) | (+) (predicted)[5] | (-) (predicted)[2] | 0° |
Note: The (+) and (-) designations for the specific rotation are based on common nomenclature for the (R) and (S) enantiomers of similar compounds but have not been experimentally verified for 2-methoxypropanoic acid in the available literature.
Synthesis and Chiral Resolution
The synthesis of 2-methoxypropanoic acid typically first yields a racemic mixture. To obtain the individual enantiomers, a process known as chiral resolution is required.
Racemic Synthesis
A common method for the synthesis of racemic 2-methoxypropanoic acid involves the nucleophilic substitution of a 2-halopropanoic acid with a methoxide (B1231860) source.
// Node styles
node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Reactants
reactant1 [label="2-Bromopropanoic Acid"];
reactant2 [label="Sodium Methoxide\nin Methanol"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; // Process
process1 [label="Nucleophilic\nSubstitution", shape=ellipse];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Intermediate
intermediate1 [label="Sodium 2-methoxypropanoate\n(in situ)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; // Process
process2 [label="Acidification\n(e.g., HCl)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Product
product1 [label="Racemic\n2-Methoxypropanoic Acid"];
// Edges
reactant1 -> process1;
reactant2 -> process1;
process1 -> intermediate1 [label="Heat (e.g., 50°C)\nOvernight"];
intermediate1 -> process2;
process2 -> product1 [label="Extraction with\nEthyl Acetate"];
}
Caption: General workflow for the racemic synthesis of 2-methoxypropanoic acid.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. One of the most established methods is the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows them to be separated by fractional crystallization[8].
// Node styles
node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Starting Materials
racemic_acid [label="Racemic (R/S)-2-Methoxypropanoic Acid"];
chiral_base [label="Chiral Base\n(e.g., (R)-1-Phenylethylamine)"];
node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process
salt_formation [label="Salt Formation\n(in a suitable solvent, e.g., Methanol)"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Diastereomeric Salts
salts [label="Mixture of Diastereomeric Salts\n((R)-acid-(R)-base and (S)-acid-(R)-base)"];
node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process
crystallization [label="Fractional Crystallization"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Separated Components
less_soluble [label="Less Soluble Diastereomeric Salt\n(e.g., (S)-acid-(R)-base)"];
more_soluble [label="More Soluble Diastereomeric Salt\n(e.g., (R)-acid-(R)-base) in solution"];
node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process
acidification1 [label="Acidification\n(e.g., HCl)"];
acidification2 [label="Acidification\n(e.g., HCl)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Final Products
s_acid [label="(S)-2-Methoxypropanoic Acid"];
r_acid [label="(R)-2-Methoxypropanoic Acid"];
// Edges
racemic_acid -> salt_formation;
chiral_base -> salt_formation;
salt_formation -> salts;
salts -> crystallization;
crystallization -> less_soluble [label="Precipitates"];
crystallization -> more_soluble [label="Remains in filtrate"];
less_soluble -> acidification1;
more_soluble -> acidification2;
acidification1 -> s_acid;
acidification2 -> r_acid;
}
Caption: Logical workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocols
Synthesis of Racemic 2-Methoxypropanoic Acid
This protocol is adapted from a general method for the synthesis of 2-methoxypropionic acid.
Materials:
Procedure:
-
In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).
-
Slowly add a 25% solution of sodium methoxide in methanol (16 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to 50°C and maintain this temperature overnight with continuous stirring under nitrogen.
-
After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Adjust the pH of the residue to 1 with 1N hydrochloric acid.
-
Extract the aqueous solution three times with ethyl acetate (70 mL, 25 mL, and 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield 2-methoxypropanoic acid as a colorless oil.
Representative Protocol for Chiral Resolution
The following is a representative protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine. This protocol is based on established chemical principles but has not been specifically validated for 2-methoxypropanoic acid. Optimization of the solvent and stoichiometry may be required.
Materials:
-
Racemic 2-methoxypropanoic acid
-
(R)-1-Phenylethylamine (or another suitable chiral amine)
-
Methanol (or another suitable solvent)
-
50% aqueous Sodium Hydroxide (B78521)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
pH paper
Procedure:
-
Dissolve racemic 2-methoxypropanoic acid (1 equivalent) and (R)-1-phenylethylamine (1 equivalent) in hot methanol.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out of the solution. For complete crystallization, the solution may be stored at a lower temperature (e.g., 4°C) overnight.
-
Collect the crystals by suction filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.
-
To recover the enantiomerically enriched acid from the crystals, dissolve the crystalline salt in water and add 50% aqueous sodium hydroxide until the solution is strongly basic (check with pH paper).
-
Extract the liberated chiral amine with diethyl ether (3 portions). The aqueous layer now contains the sodium salt of the resolved carboxylic acid.
-
Acidify the aqueous layer with concentrated HCl to a low pH.
-
Extract the resolved 2-methoxypropanoic acid with diethyl ether (3 portions).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 2-methoxypropanoic acid.
-
The same procedure can be applied to the filtrate from step 3 to isolate the other enantiomer, which will likely be of lower enantiomeric purity.
Biological Activity and Significance
While specific studies detailing the differential biological activities of (R)- and (S)-2-methoxypropanoic acid are not prominent in the literature, the main metabolite of 2-methoxypropanol-1, 2-methoxypropionic acid, has been shown to be teratogenic in rabbits at a dose of 78 mg/kg body weight per day[9]. The no-observed-adverse-effect level (NOAEL) for developmental toxicity was determined to be 26 mg/kg body weight per day[9]. This study was conducted with the racemic mixture, and it is plausible that the teratogenic effects are primarily associated with one of the enantiomers.
The principle of stereospecificity in biological systems is well-established. For instance, the herbicidal activity of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is biologically inactive. Similarly, the pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen (B1674241) and naproxen, resides predominantly in the (S)-enantiomer[1][10]. The inactive (R)-enantiomer may undergo in vivo metabolic inversion to the active (S)-form in some cases[1].
Given these precedents, it is highly probable that (R)- and (S)-2-methoxypropanoic acid will exhibit different biological activities and metabolic fates. Therefore, for any application in drug development or other biologically active formulations, the synthesis and testing of the individual, enantiomerically pure compounds are essential.
// Node styles
node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Enantiomers
r_enantiomer [label="(R)-Enantiomer"];
s_enantiomer [label="(S)-Enantiomer"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; // Biological System
receptor [label="Chiral Biological Target\n(e.g., Enzyme, Receptor)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Interactions
r_interaction [label="(R)-Enantiomer-Target Complex"];
s_interaction [label="(S)-Enantiomer-Target Complex"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Outcomes
r_effect [label="Biological Effect A\n(e.g., Therapeutic)"];
s_effect [label="Biological Effect B\n(e.g., Inactive or Toxic)"];
// Edges
r_enantiomer -> receptor [label="Binds with specific affinity"];
s_enantiomer -> receptor [label="Binds with different affinity\n(or not at all)"];
receptor -> r_interaction [style=invis];
receptor -> s_interaction [style=invis];
r_interaction -> r_effect;
s_interaction -> s_effect;
}
Caption: Logical relationship of enantiomers with a chiral biological target.
Conclusion
The (R)- and (S)-enantiomers of 2-methoxypropanoic acid are distinct chemical entities whose separation and individual characterization are crucial for their potential application in fields requiring chiral specificity, such as drug development. While comprehensive data on the specific properties and biological activities of each enantiomer are currently limited, established principles of stereochemistry and evidence from structurally similar compounds strongly suggest that their biological effects will differ. The teratogenicity of the racemic mixture underscores the importance of evaluating the toxicological profiles of each enantiomer independently. The synthetic and resolution methodologies outlined in this guide provide a framework for the preparation of enantiomerically pure (R)- and (S)-2-methoxypropanoic acid, enabling further research into their unique properties and potential applications.
References